

# Amiloxate: A Technical Guide to Synthesis and Characterization

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## Compound of Interest

Compound Name: **Amiloxate**

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## Abstract

**Amiloxate**, also known as isoamyl p-methoxycinnamate, is a widely used organic ultraviolet (UV) B filter in sunscreen and other personal care products. Its efficacy in absorbing UVB radiation makes it a crucial ingredient for skin protection against sun-induced damage. This technical guide provides an in-depth overview of the synthesis and characterization of **Amiloxate**, offering detailed experimental protocols and comprehensive data analysis to support researchers and professionals in the field of drug development and cosmetic science.

## Introduction

**Amiloxate** is the ester formed from p-methoxycinnamic acid and isoamyl alcohol. It is an oil-soluble chemical sunscreen agent that primarily absorbs UVB radiation in the range of 290-320 nm, with a peak absorbance at approximately 310 nm, and also offers some protection in the UVA II range (320-340 nm).<sup>[1]</sup> This document outlines the key synthetic methodologies and analytical characterization techniques for **Amiloxate**.

## Synthesis of Amiloxate

**Amiloxate** can be synthesized through two primary routes: chemical esterification and enzymatic transesterification.

## Chemical Synthesis: Fischer Esterification

A common method for synthesizing **Amiloxate** is the Fischer esterification of p-methoxycinnamic acid with isoamyl alcohol, typically in the presence of an acid catalyst.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine p-methoxycinnamic acid (1 equivalent), isoamyl alcohol (3-5 equivalents), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid). A suitable solvent, such as toluene, can be used to facilitate the removal of water.
- **Reaction:** Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify the crude **Amiloxate** by vacuum distillation or column chromatography on silica gel.

## Enzymatic Synthesis: Transesterification

An alternative, "greener" synthesis route involves the enzymatic transesterification of an alkyl ester of p-methoxycinnamic acid (e.g., ethyl p-methoxycinnamate) with isoamyl alcohol using a lipase catalyst.

- **Reaction Setup:** In a suitable vessel, dissolve ethyl p-methoxycinnamate (1 equivalent) and a molar excess of isoamyl alcohol (e.g., 10 equivalents) in an organic solvent such as hexane.
- **Enzymatic Reaction:** Add a lipase catalyst (e.g., from *Candida antarctica*). The reaction is typically carried out at a controlled temperature (e.g., 30-45°C) with agitation for several days.

- Monitoring: Monitor the conversion of the starting material to **Amiloxate** using gas chromatography (GC).
- Purification: Upon completion, remove the enzyme by filtration. The excess isoamyl alcohol and the solvent can be removed by vacuum distillation to yield the final product.

## Physicochemical Properties

A summary of the key physicochemical properties of **Amiloxate** is provided in the table below.

Property	Value	Reference
IUPAC Name	3-methylbutyl (2E)-3-(4-methoxyphenyl)prop-2-enoate	<a href="#">[2]</a>
CAS Number	71617-10-2	<a href="#">[2]</a>
Molecular Formula	C <sub>15</sub> H <sub>20</sub> O <sub>3</sub>	<a href="#">[2]</a>
Molecular Weight	248.32 g/mol	<a href="#">[2]</a>
Appearance	Colorless to pale yellow liquid	
Specific Gravity	1.037–1.041	<a href="#">[3]</a>
Refractive Index	1.556–1.560 (at 20°C)	<a href="#">[3]</a>

## Characterization of Amiloxate

Comprehensive characterization is essential to confirm the identity, purity, and quality of synthesized **Amiloxate**. The following are standard analytical techniques employed.

## Spectroscopic Analysis

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are powerful tools for the structural elucidation of **Amiloxate**. The expected chemical shifts are detailed in the table below.

<sup>1</sup> H NMR (Expected Chemical Shifts)	<sup>13</sup> C NMR (Expected Chemical Shifts)
Assignment	$\delta$ (ppm)
-CH <sub>3</sub> (isoamyl)	~0.9 (d, 6H)
-CH-(CH <sub>3</sub> ) <sub>2</sub> (isoamyl)	~1.7 (m, 1H)
-CH <sub>2</sub> -CH(CH <sub>3</sub> ) <sub>2</sub> (isoamyl)	~1.5 (q, 2H)
-O-CH <sub>2</sub> - (isoamyl)	~4.2 (t, 2H)
-OCH <sub>3</sub>	~3.8 (s, 3H)
Ar-H (ortho to -OCH <sub>3</sub> )	~6.9 (d, 2H)
Ar-H (ortho to -CH=CH)	~7.5 (d, 2H)
=CH-COOR	~6.3 (d, 1H)
Ar-CH=CH-	~7.6 (d, 1H)

The IR spectrum of **Amiloxate** is characterized by specific absorption bands corresponding to its functional groups. A film on KBr plates is a suitable sample preparation method.[4]

Functional Group	Wavenumber (cm <sup>-1</sup> )
C=O (ester)	~1710
C=C (alkene)	~1635
C-O (ester)	~1250, 1170
C-H (aromatic)	~3000-3100
C-H (aliphatic)	~2850-2960

UV-Vis spectroscopy is used to determine the absorption spectrum of **Amiloxate**. A sample solution of 5.0  $\mu$ g/mL in alcohol is typically used.[3] The maximum absorbance ( $\lambda_{\text{max}}$ ) is expected in the UVB range.

## Chromatographic Analysis

HPLC is a standard method for assessing the purity and quantifying the concentration of **Amiloxate** in various matrices.

Experimental Protocol:

- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size) is commonly used.[5]
- Mobile Phase: A gradient elution using a mixture of methanol, tetrahydrofuran, and an aqueous acid solution (e.g., 0.2% perchloric acid) is effective.[5]
- Flow Rate: A typical flow rate is 1.0 mL/min.[5]
- Detector: UV detection at 311 nm is suitable for **Amiloxate**.[5]
- Standard and Sample Preparation: Prepare a standard solution of USP **Amiloxate** Reference Standard and a sample solution of the synthesized **Amiloxate** in a suitable solvent like tert-butyl methyl ether at a concentration of 20 mg/mL.[3]
- Analysis: The retention time of the major peak in the sample solution should correspond to that of the standard solution. Purity is determined by the area percentage of the main peak. A purity of  $\geq 98.0\%$  is generally expected.[6]

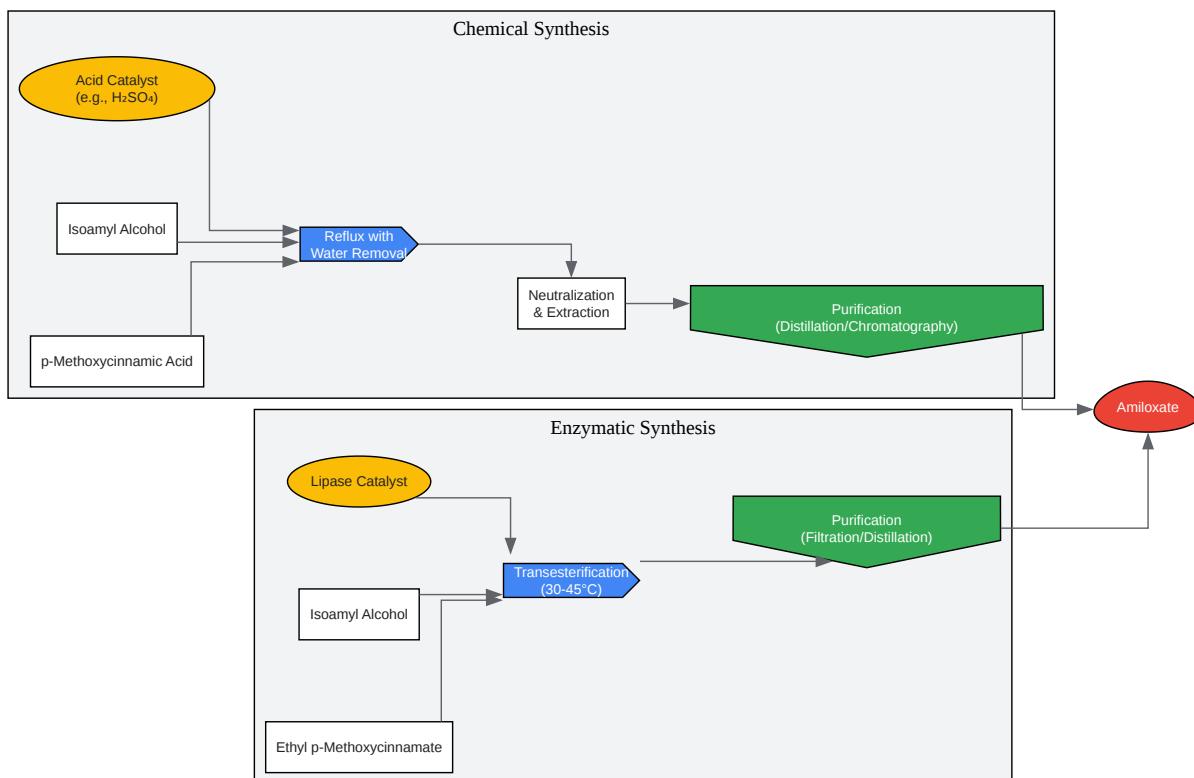
The United States Pharmacopeia (USP) monograph for **Amiloxate** specifies a GC method for its assay.

Experimental Protocol:

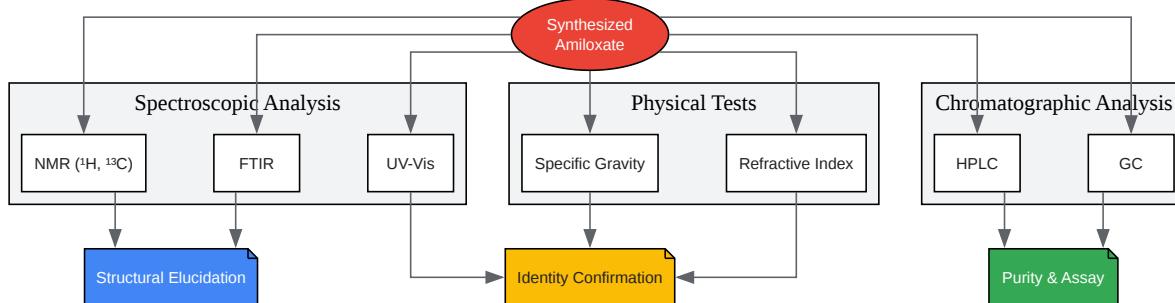
- Column: A 0.32-mm  $\times$  25-m column coated with a 0.1- $\mu$ m film of phase G1.[3]
- Detector: Flame ionization detector (FID).[3]
- Temperatures:
  - Injection port: 240°C[3]
  - Detector: 260°C[3]

- Column: A temperature gradient program is typically used.[3]
- Standard and Sample Preparation: Prepare solutions of the standard and sample in tert-butyl methyl ether.[3]

## Visualizations

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Caption: Overview of chemical and enzymatic synthesis pathways for **Amiloxate**.



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Caption: Workflow for the analytical characterization of **Amiloxate**.

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